molecular formula C11H9FN2O B3052041 7-Fluoro-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one CAS No. 380638-36-8

7-Fluoro-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one

Cat. No.: B3052041
CAS No.: 380638-36-8
M. Wt: 204.2 g/mol
InChI Key: FCWCQPPXEADXGL-UHFFFAOYSA-N
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Description

7-Fluoro-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a fluorine atom and a fused pyrroloquinazoline ring system. The presence of the fluorine atom often imparts unique chemical and biological properties, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one typically involves the construction of the pyrroloquinazoline core followed by the introduction of the fluorine atom. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-cyanamides with suitable electrophiles can lead to the formation of the desired quinazolinone structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazoline ring, potentially leading to different pharmacologically active compounds.

    Substitution: The fluorine atom can be substituted with other functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of functionalized compounds with potential biological activity.

Scientific Research Applications

7-Fluoro-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated quinazolinones and pyrroloquinazolines, such as:

Uniqueness

What sets 7-Fluoro-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one apart is its specific fluorine substitution, which can significantly alter its chemical and biological properties. This makes it a unique candidate for various applications, particularly in medicinal chemistry where fluorine atoms are known to enhance drug efficacy and stability.

Properties

IUPAC Name

7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-7-3-4-9-8(6-7)11(15)14-5-1-2-10(14)13-9/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWCQPPXEADXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=C(C=C(C=C3)F)C(=O)N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352608
Record name 7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380638-36-8
Record name 7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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